Cytidine-d13

Quantitative LC-MS/MS Stable Isotope Dilution Bioanalytical Method Validation

Quantifying cytidine by LC-MS/MS with M+1 or M+2 internal standards suffers from natural ¹³C isotopologue cross-talk, degrading LLOQ accuracy. Cytidine-d13 solves this with a +13 Da mass shift that places the IS signal fully outside the native analyte isotopologue cluster. - +13 Da mass shift exceeds the 3-Da minimum threshold, eliminating ¹³C interference - Perdeuteration across 13 non-exchangeable positions preserves label integrity through deamination (11 ribose-borne ²H atoms survive) - ≥98 atom% ²H enrichment with ≥98% HPLC purity per Certificate of Analysis

Molecular Formula C9H13N3O5
Molecular Weight 256.30 g/mol
Cat. No. B12362966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-d13
Molecular FormulaC9H13N3O5
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7?,8-/m1/s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D,15D/hD2
InChIKeyUHDGCWIWMRVCDJ-MLAHJCSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine-d13 Overview


Cytidine-d13 (Cytosine β-D-riboside-d13; molecular formula C₉D₁₃N₃O₅; MW 256.30 g/mol) is a perdeuterated stable isotope-labeled analog of the endogenous pyrimidine nucleoside cytidine . In this compound, all 13 non-exchangeable hydrogen atoms of the parent cytidine molecule (unlabeled MW 243.22 g/mol) are replaced by deuterium (²H), yielding a nominal mass shift of +13 Da relative to the native analyte [1]. Like unlabeled cytidine, this isotopologue serves as a precursor to uridine and participates in neuronal-glial glutamate cycling, cerebral phospholipid metabolism, catecholamine synthesis, and mitochondrial function; however, the deuterium labeling renders it distinguishable by mass spectrometry, establishing its primary utility as an internal standard for quantitative bioanalysis rather than as a direct modulator of biological pathways [2].

Cytidine-d13 Generic Substitution Failures


Stable isotope-labeled internal standards (SIL-IS) for cytidine quantification are not interchangeable. Deuterated analogs with fewer than three heavy atoms (e.g., Cytidine-d1, M+1; Cytidine-d2, M+2) produce mass shifts that fall below the widely accepted minimum threshold of 3 Da required to avoid cross-talk from the natural-abundance ¹³C isotopologue distribution of the target analyte [1]. Furthermore, site-specifically deuterated variants (e.g., Cytidine-5,6-d₂) can lose their isotopic label through hydrogen-deuterium exchange at labile positions or during metabolic conversion to uridine, compromising quantification accuracy when the internal standard no longer co-migrates with the analyte through the sample preparation and chromatographic process [2]. Perdeuterated Cytidine-d13 (M+13) overcomes both limitations simultaneously by providing a mass shift well beyond the 3-Da guideline and by distributing deuterium across all carbon-bound positions, reducing the probability of complete label loss upon biotransformation. The following quantitative evidence establishes the dimensions along which Cytidine-d13 demonstrably outperforms its closest labeled analogs.

Cytidine-d13 Differentiation Evidence


Mass Shift Advantage Over Cytidine-d2

Cytidine-d13 produces a nominal mass shift of +13 Da relative to unlabeled cytidine (MW 256.30 vs. 243.22), which exceeds the widely recommended minimum mass difference of 3 Da for deuterated internal standards in quantitative LC-MS/MS [1]. In contrast, Cytidine-d2 (MW 245.23; ΔM +2 Da) falls below this critical threshold and is susceptible to isotopic interference from the natural-abundance M+2 isotopologue of the target analyte (approximately 1.1% per carbon atom, yielding a significant M+2 signal for C₉H₁₃N₃O₅) [2]. Cytidine-d1 (MW 244.22; ΔM +1 Da) is even more severely compromised due to overlap with the universal M+1 ¹³C peak. Selection of a d13 analog mitigates the risk of quantitative bias arising from isotopologue cross-talk, a factor that can introduce 30–40% variation in calculated analyte concentration when an inadequate mass shift is employed [3].

Quantitative LC-MS/MS Stable Isotope Dilution Bioanalytical Method Validation

Perdeuteration Stability vs. Site-Specific Labeling

Cytidine-d13 is uniformly deuterated at all 13 non-exchangeable hydrogen positions across both the cytosine base and the ribofuranose sugar moiety (molecular formula C₉D₁₃N₃O₅) . In contrast, Cytidine-5,6-d₂ bears deuterium only at positions 5 and 6 of the pyrimidine ring . During metabolic conversion of cytidine to uridine via cytidine deaminase, the 4-amino group of the cytosine base is hydrolytically replaced by a carbonyl oxygen; a labeling strategy limited to the base may lose a substantial fraction of its isotopic signature upon this transformation, whereas perdeuterated Cytidine-d13 retains 11 deuterium atoms on the ribose scaffold that survive deamination. This distribution of label across chemically distinct moieties ensures that even if partial metabolic degradation occurs, the residual mass shift remains sufficient (≥ +11 Da) to maintain analytical specificity [1]. Procurement of perdeuterated over site-specific standards is therefore indicated for any workflow involving metabolic incubation, cellular uptake, or in vivo sampling where biotransformation of the internal standard is expected.

Metabolic Tracing Nucleoside Metabolism Enzymatic Conversion

Chemical Purity vs. Isotopic Enrichment

Vendor technical specifications consistently report chemical purity of ≥98% for Cytidine-d13 as determined by HPLC [1]. This purity level is equivalent to or exceeds that reported for Cytidine-d1 (≥98% ) and Cytidine-15N₃ (≥98%, although one vendor reports 99.3% ). Importantly, chemical purity (HPLC area%) and isotopic enrichment (atom% ²H) are distinct parameters: a compound may exhibit high chemical purity yet incomplete isotopic incorporation. For Cytidine-d13, the perdeuterated molecular formula C₉D₁₃N₃O₅ (theoretical MW 256.30) implies a target isotopic enrichment approaching 100 atom% ²H at the labeled positions; any under-deuteration would produce a distribution of partially labeled species (d₁₂, d₁₁, etc.), manifesting as satellite peaks in the MS spectrum and reducing effective sensitivity for the intended M+13 channel. Procurement specifications should therefore request explicit isotopic enrichment data (≥98 atom% ²H) in addition to HPLC purity, particularly when comparing d13 against ¹³C₉-labeled cytidine (where Sigma-Aldrich specifies ≥98 atom% ¹³C for the triphosphate form ).

Quality Control Certificate of Analysis Isotopic Enrichment

Chromatographic Retention Time Fidelity

A systematic head-to-head comparison of deuterated (²H) versus non-deuterated (¹³C and ¹⁵N) SIL-ISs for urinary metabolite quantification by LC-ESI-MS-MS demonstrated that deuterated internal standards can exhibit differential chromatographic retention times and unequal susceptibility to matrix-induced ion suppression relative to the target analyte [1]. Specifically, the deuterated IS 2MHA-[²H₇] eluted at a retention time distinct from the ¹³C₆-labeled analog, and post-column infusion experiments confirmed that ion suppression experienced by the native analyte and the ¹³C₆-IS was not equally experienced by the ²H₇-IS, resulting in a −38.4% quantitative bias for the deuterated IS method [1]. While this study does not directly evaluate Cytidine-d13, the underlying physicochemical principle—that deuterium substitution at C–H bonds alters hydrophobicity and thus reversed-phase retention—is a class-level property of all perdeuterated compounds [2]. For Cytidine-d13, the procurement decision between a deuterated (d13) and a ¹³C/¹⁵N (e.g., Cytidine-13C9, MW 252.15 ) internal standard must therefore weigh the lower cost of deuterated synthesis against the superior chromatographic fidelity of ¹³C/¹⁵N-labeled analogs, which are substantially less prone to isotope-effect-driven retention time shifts [3].

Isotope Effect UHPLC Retention Time Matrix Effect Compensation

Cytidine-d13 Application Scenarios


Intracellular Cytidine Pool Quantification

In targeted metabolomics workflows measuring the intracellular cytidine concentration in tumor cell lines or tissue biopsies, Cytidine-d13 (M+13) is the preferred internal standard because its large mass shift eliminates interference from the natural-abundance isotopologue distribution of the unlabeled analyte, a risk that compromises Cytidine-d2 (M+2) [1]. The perdeuteration across 13 positions ensures that even if cytidine is partially converted to uridine by endogenous cytidine deaminase during sample workup, the ribose-borne deuterium atoms (11 of the 13 labels) survive deamination, maintaining a mass shift sufficient for unambiguous quantification . Researchers should request a Certificate of Analysis explicitly stating isotopic enrichment (≥98 atom% ²H) in addition to HPLC purity (≥98%) to verify that the product consists predominantly of the fully labeled d₁₃ isotopologue rather than a mixture of partially deuterated species [2].

Pharmacokinetic Profiling of Cytidine Prodrugs

For in vivo pharmacokinetic studies of therapeutic cytidine analogs (e.g., cytarabine or azacitidine derivatives), Cytidine-d13 serves as an extraction and ionization internal standard that corrects for variable recovery across plasma, liver, and brain matrices. While the deuterium isotope effect may produce a slight retention time offset on C18 columns (typically 0.05–0.2 min earlier elution for perdeuterated compounds), the +13-Da mass shift provides adequate chromatographic resolution from the unlabeled analyte on modern UHPLC systems [3]. Procurement managers should note that a ¹³C₉-labeled cytidine IS (MW 252.15; M+9) offers superior chromatographic co-elution at higher cost; the choice between d13 and ¹³C₉ involves a cost-performance trade-off at the class level rather than a categorical superiority of either isotopologue [3].

Urinary Cytidine Biomarker GC-MS Assay

Cytidine-d13 is suitable as an isotope dilution internal standard for gas chromatography-mass spectrometry (GC-MS) quantification of urinary cytidine, a proposed biomarker of systemic RNA degradation and cachexia. The +13-Da mass shift places the IS signal well outside the M+1/M+2 isotopologue cluster of native cytidine, and the perdeuterated scaffold ensures that derivatization steps (e.g., trimethylsilylation) do not introduce differential labeling artifacts between the IS and the target analyte . Method development should include a post-column infusion assessment of matrix effects, as the deuterium labeling may cause the IS to experience ion suppression differently from the native analyte in complex urine matrices [3].

NMR Studies of Cytidine-RNA Incorporation

Although ¹³C/¹⁵N labeling is generally preferred for NMR applications due to the narrower linewidths and absence of quadrupolar relaxation effects associated with deuterium, Cytidine-d13 can be employed in ²H NMR or neutron scattering experiments where the deuterium nucleus serves as the probe. The uniform deuteration across all 13 non-exchangeable positions provides a high density of NMR-active nuclei, enabling detection of cytidine incorporation into RNA at physiologically relevant concentrations . For procurement supporting NMR applications, users should verify that the product is supplied in a deuterium-depleted solvent or as a lyophilized solid to prevent back-exchange at labile positions (amino and hydroxyl protons) [2].

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